Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular weight of 274.65 g/mol . It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its unique structure, which includes a chloro and difluoromethyl group attached to the imidazo[1,2-a]pyridine core .
Preparation Methods
The synthesis of ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold through various synthetic routes. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve ambient temperature and the use of specific reagents to achieve the desired functionalization .
Chemical Reactions Analysis
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry and material science.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are also used in pharmaceutical research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₉ClF₂N₂O₂
- Molecular Weight : 274.651 g/mol
- CAS Number : 2451256-47-4
- Melting Point : 128–130 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
Antimicrobial Activity
A study conducted on a series of imidazo[1,2-a]pyridine derivatives, including this compound, revealed significant antimicrobial activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating superior efficacy in certain cases .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by selectively inhibiting COX-2 over COX-1. The IC50 values for COX-2 inhibition were found to be in the range of 0.02–0.04 µM, showcasing its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Comparison of Biological Activities
Compound Name | Antimicrobial Activity (MIC) | COX-2 Inhibition IC50 (µM) | Notes |
---|---|---|---|
This compound | 31.4 μg/mL | 0.02–0.04 | Promising candidate for drug development |
Standard Antibiotic | Varies | N/A | Traditional treatment with known resistance issues |
Traditional NSAID | N/A | 0.5–1.0 | Higher risk of gastrointestinal side effects |
Applications in Drug Development
Given its biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Therapy : Its efficacy against resistant strains makes it a candidate for new antimicrobial agents.
- Anti-inflammatory Drugs : The selective inhibition of COX-2 suggests potential development as a safer anti-inflammatory medication.
Properties
IUPAC Name |
ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGSIHWKQFKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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